ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Mechanism of Action
Target of Action
The compound “ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate” belongs to the class of pyrazole derivatives. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and reaction time, can be tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the phenyl ring .
Scientific Research Applications
Ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate include other pyrazole derivatives, such as:
- Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate
- Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the 3,4-dichlorophenyl group and the carboxylate ester functional group.
Biological Activity
Ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS Number: 208944-53-0) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₂Cl₂N₂O₂ |
Molecular Weight | 299.15 g/mol |
Density | 1.35 g/cm³ |
Boiling Point | 397 °C at 760 mmHg |
Flash Point | 193.9 °C |
LogP | 3.664 |
Research indicates that this compound exhibits significant biological activity through various mechanisms. The compound's structure allows it to interact with multiple biological targets, which may include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Antiproliferative Effects : Studies have shown that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines.
Anticancer Activity
A study conducted on various pyrazole derivatives, including this compound, demonstrated promising anticancer properties. The compound was tested against several cancer cell lines, revealing an ability to induce apoptosis and inhibit cell proliferation.
- Cell Lines Tested :
- Human colon adenocarcinoma (HT-29)
- Human gastric carcinoma (GXF 251)
- Human lung adenocarcinoma (LXFA 629)
The results indicated that the compound exhibited an IC50 value lower than that of standard chemotherapeutic agents, suggesting its potential as an effective anticancer agent .
Antimicrobial Activity
This compound has also shown antimicrobial properties in preliminary studies. It was effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study on Anticancer Properties : In vitro studies demonstrated that the compound significantly reduced the viability of cancer cells in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Case Study on Antimicrobial Effects : A comparative study revealed that this compound had a higher efficacy than traditional antibiotics against resistant bacterial strains.
Properties
IUPAC Name |
ethyl 1-(3,4-dichlorophenyl)-5-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)10-7-16-17(8(10)2)9-4-5-11(14)12(15)6-9/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZICLZTSHHVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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